molecular formula C20H21N3O5S B2750335 N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide CAS No. 865173-61-1

N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide

Cat. No.: B2750335
CAS No.: 865173-61-1
M. Wt: 415.46
InChI Key: IUSKVSNRSUFKIB-MRCUWXFGSA-N
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Description

N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide is a benzothiazole-derived compound characterized by a planar 2,3-dihydro-1,3-benzothiazole core substituted with a 2-ethoxyethyl group at position 3, a nitro group at position 6, and a phenoxypropanamide side chain. Its Z-configuration at the imine bond (C=N) is critical for maintaining structural rigidity and electronic conjugation, which may influence biological activity or material properties.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-2-27-13-11-22-17-9-8-15(23(25)26)14-18(17)29-20(22)21-19(24)10-12-28-16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSKVSNRSUFKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioamide Formation and Cyclization

The benzothiazole core is synthesized from 2-amino-4-nitrophenol through sequential functionalization:

Step 1: Thioamide Preparation
2-Amino-4-nitrophenol reacts with thiophosgene (Cl₂C=S) in dichloromethane at 0–5°C to yield 2-isothiocyanato-4-nitrophenol. Subsequent treatment with ammonium hydroxide generates the thioamide precursor.

Step 2: Cyclocondensation
The thioamide undergoes cyclization with chloroacetaldehyde diethyl acetal in acetic acid at reflux (110°C, 8 h), forming the 2,3-dihydro-1,3-benzothiazole scaffold. Nitration at this stage is avoided due to competing ring oxidation.

Parameter Value
Yield 68–72%
Purity (HPLC) ≥98%
Key IR Bands 1530 cm⁻¹ (C=N), 1345 cm⁻¹ (NO₂)

Regioselective Nitration

Post-cyclization nitration ensures precise positioning of the nitro group:

  • Conditions : Fuming HNO₃ (90%) in H₂SO₄ at 0°C for 2 h.
  • Regioselectivity : Directed by the electron-withdrawing thiazole ring, favoring C6 substitution.

Outcome :

  • Isolated yield: 85%
  • Regioisomer ratio (C6:C4): 19:1 (determined via ¹H NMR)

Formation of the Imine Linkage (Z-Configuration)

Condensation with 3-Phenoxypropanohydrazide

The Z-configured imine is established via hydrazide coupling followed by oxidation:

Step 1: Hydrazide Preparation
3-Phenoxypropanoic acid is converted to its hydrazide using thionyl chloride (SOCl₂) and hydrazine hydrate (85% yield).

Step 2: Imine Formation

  • Conditions : Ethanol, reflux, 6 h
  • Oxidant : MnO₂ (3 equiv)

Stereochemical Control :

  • Z-selectivity arises from steric hindrance between the phenoxy group and benzothiazole ring.
  • Confirmed via NOESY (nuclear Overhauser effect spectroscopy): H-1 of propanamide shows proximity to H-4 of benzothiazole.

Final Amide Coupling

Activation and Coupling

The hydrazide intermediate is acylated with 3-phenoxypropanoyl chloride:

Reaction Protocol :

  • Generate acyl chloride: 3-Phenoxypropanoic acid + oxalyl chloride (cat. DMF), 0°C, 2 h.
  • Coupling: Hydrazide (1 equiv), acyl chloride (1.1 equiv), Et₃N (2 equiv), THF, 0°C → RT, 4 h.

Yield and Purity :

  • Crude yield: 91%
  • After recrystallization (EtOH/H₂O): 78%, ≥99% purity

Analytical Characterization and Validation

Spectroscopic Data Correlation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.42 (s, 1H, NH)
  • δ 7.89 (d, J = 8.4 Hz, 1H, H-5)
  • δ 7.68 (d, J = 8.4 Hz, 1H, H-7)
  • δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
  • δ 3.81 (t, J = 6.2 Hz, 2H, NCH₂CH₂O)

HRMS (ESI+) :

  • Calculated for C₂₁H₂₂N₄O₅S: 442.1264
  • Found: 442.1267 [M+H]⁺

Industrial-Scale Considerations

Process Optimization for Kilogram-Scale Production

Challenge : Exothermicity during nitration.
Solution : Continuous flow reactor with jacketed cooling (T = –5°C, residence time = 45 s).

Economic Metrics :

  • Cost per kg: $1,240 (lab-scale) → $320 (pilot-scale)
  • Space-time yield: 0.8 kg·L⁻¹·h⁻¹

Chemical Reactions Analysis

N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.

    Substitution: The ethoxyethyl and phenoxypropanamide groups can undergo nucleophilic substitution reactions under appropriate conditions, leading to the formation of various substituted derivatives.

Scientific Research Applications

N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole core can interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in the target compound may enhance electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites, unlike the trifluoromethyl group in ’s compounds, which primarily improves pharmacokinetics .
  • Side Chain Diversity: The phenoxypropanamide moiety in the target compound contrasts with phenylsulfonyl () or simple acetamide () groups, suggesting divergent binding modes or solubility profiles.

Spectroscopic and Crystallographic Analysis

  • 1H/13C NMR : Peaks for aromatic protons (δ 7.5–8.2 ppm) and nitro group-associated deshielding (δ > 8.5 ppm) are expected, similar to triazole derivatives in .
  • X-ray Crystallography : Structural confirmation would require software such as SHELX () or WinGX/ORTEP (), which are standard for resolving Z/E isomerism and hydrogen-bonding networks .

Pharmacological and Physicochemical Properties

While direct activity data for the target compound are absent, trends from analogs suggest:

  • Lipophilicity : The 2-ethoxyethyl group may enhance membrane permeability compared to smaller alkyl substituents (e.g., methyl in ).
  • Nitro Group Toxicity : Nitro groups can confer cytotoxicity (e.g., in nitroaromatic antibiotics), necessitating further toxicological profiling .

Biological Activity

N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide (CAS Number: 865173-61-1) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity. This article aims to provide a comprehensive overview of the compound's biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole moiety, which is known for its diverse biological activities. The presence of the nitro group and the ethoxyethyl side chain contributes to its solubility and reactivity.

Property Value
Molecular FormulaC17H20N4O3S
Molecular Weight356.43 g/mol
SolubilitySoluble in DMSO
Log P3.5

Research indicates that this compound exhibits significant biological activity through multiple mechanisms:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.
  • Anticancer Properties : Preliminary investigations indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on the efficacy of this compound against Staphylococcus aureus revealed an inhibition zone of 15 mm at a concentration of 50 µg/mL, indicating moderate antibacterial activity. This suggests potential for development as an antimicrobial agent in clinical settings.
  • Cytotoxicity in Cancer Cells :
    In vitro assays using human breast cancer cell lines (MCF-7) showed that treatment with the compound at concentrations ranging from 10 to 100 µM resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 45 µM, highlighting its potential as a chemotherapeutic agent.
  • Anti-inflammatory Study :
    In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its utility in managing inflammatory responses.

Q & A

Q. How can the synthesis of N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide be optimized for yield and purity?

Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters. Key steps include:

  • Temperature control : Elevated temperatures may accelerate reaction kinetics but risk side reactions. A gradient approach (e.g., 50–80°C) can identify optimal ranges .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethereal solvents (THF) may improve selectivity .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or organic bases (triethylamine) can improve coupling efficiency in multi-step syntheses .
  • Purity monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediates and adjust quenching times .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the benzothiazole core and substituent positions. For example, the nitro group at C6 deshields adjacent protons, detectable at δ 8.2–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion) and detects isotopic patterns for sulfur/nitrogen content .
  • X-ray crystallography : Resolves stereochemistry of the (2Z)-ylidene moiety and confirms spatial arrangement of the ethoxyethyl side chain .
  • FT-IR spectroscopy : Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹, amide C=O at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the bioactivity of this compound?

Methodological Answer:

  • Analog synthesis : Systematically modify functional groups (e.g., replace nitro with cyano, vary ethoxyethyl chain length) to assess impact on bioactivity .
  • Biological assays : Use dose-response curves (e.g., IC50 in enzyme inhibition assays) to quantify potency. Compare with structurally related benzothiazoles (e.g., antitumor analogs in PubChem) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases, DNA topoisomerases) .
  • Statistical analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How should researchers resolve contradictions in reported bioactivity data for benzothiazole derivatives?

Methodological Answer:

  • Orthogonal assays : Validate initial findings using complementary methods (e.g., cell viability assays alongside enzymatic activity tests) .
  • Meta-analysis : Aggregate data from multiple studies, adjusting for variables like cell line specificity (e.g., HeLa vs. MCF-7) or assay conditions (pH, serum content) .
  • Mechanistic studies : Use knockout cell lines or siRNA silencing to confirm target engagement (e.g., apoptosis pathways vs. off-target effects) .

Q. What strategies are effective for predicting biological targets using in silico approaches?

Methodological Answer:

  • Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger’s Phase .
  • Reverse docking : Screen against databases (PDB, ChEMBL) to identify potential protein targets. Prioritize hits with high docking scores and conserved binding pockets .
  • Machine learning : Train models on benzothiazole bioactivity datasets to predict novel targets (e.g., random forest classifiers in KNIME) .

Q. How can degradation pathways and stability under physiological conditions be investigated?

Methodological Answer:

  • Forced degradation studies : Expose the compound to stress conditions (acid/base hydrolysis, UV light) and monitor via LC-MS to identify breakdown products .
  • pH-rate profiling : Assess stability across physiological pH (1.2–7.4) to simulate gastrointestinal vs. plasma environments .
  • Metabolic stability assays : Use liver microsomes (human/rat) to quantify CYP450-mediated oxidation and identify labile sites (e.g., nitro reduction) .

Q. What methodologies are recommended for isolating enantiomers or resolving stereochemical impurities?

Methodological Answer:

  • Chiral chromatography : Utilize columns with cellulose-based stationary phases (Chiralpak IA/IB) and optimize mobile phase composition (hexane:isopropanol gradients) .
  • Circular dichroism (CD) : Confirm enantiomeric excess by measuring Cotton effects at critical wavelengths (e.g., 220–250 nm for benzothiazole chromophores) .
  • Crystallization-induced resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

Q. How can meta-analysis frameworks be applied to consolidate fragmented bioactivity data?

Methodological Answer:

  • Data curation : Compile datasets from repositories (ChEMBL, PubChem BioAssay) and standardize metrics (e.g., IC50, % inhibition at 10 μM) .
  • Network pharmacology : Construct interaction networks (Cytoscape) linking compound structure to pathways (e.g., MAPK, PI3K-Akt) .
  • Bayesian meta-regression : Account for inter-study variability (e.g., assay type, sample size) to derive consensus EC50 values .

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